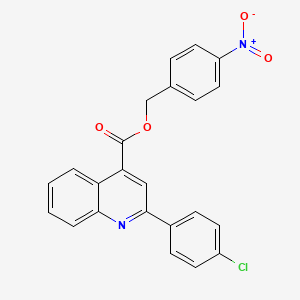![molecular formula C26H26O5 B10880767 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B10880767.png)
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further connected to a benzoate group substituted with a 3,4-dimethylphenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)benzyl alcohol and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(Ethoxycarbonyl)benzoic acid and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate depends on its application. In drug delivery systems, the ester linkages can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered.
類似化合物との比較
Similar Compounds
- 4-(Methoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 4-(Propoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
Uniqueness
This compound is unique due to its specific ester linkages and the presence of the 3,4-dimethylphenoxy methyl group. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C26H26O5 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(4-ethoxycarbonylphenyl)methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C26H26O5/c1-4-29-25(27)22-10-8-21(9-11-22)17-31-26(28)23-12-6-20(7-13-23)16-30-24-14-5-18(2)19(3)15-24/h5-15H,4,16-17H2,1-3H3 |
InChIキー |
WCZKSGDRTREDKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)COC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10880690.png)
![1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10880698.png)

![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B10880704.png)
![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10880706.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10880709.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10880712.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B10880717.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)
![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![propan-2-yl 4-[({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)methyl]benzoate](/img/structure/B10880759.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10880760.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)
